molecular formula C22H23NO4 B558002 (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 194471-85-7

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B558002
CAS No.: 194471-85-7
M. Wt: 365,43 g/mole
InChI Key: NZMNDTGOODAUNI-AZUAARDMSA-N
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Description

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the Fmoc group. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the carboxylic acid group, allowing for the subsequent attachment of the Fmoc group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and scalability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production times.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amino acid.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for amino acids, allowing for the stepwise construction of peptides without unwanted side reactions.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The protected amino acid derivatives can be incorporated into peptides and proteins, enabling the investigation of their structure and function.

Medicine

In medicine, the compound is used in the development of peptide-based drugs. The Fmoc-protected amino acids are essential for the synthesis of therapeutic peptides, which can target specific biological pathways and diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of complex molecules with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group temporarily blocks the amino group, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Unique due to its specific stereochemistry and the presence of the Fmoc group.

    (1S,2R)-2-((((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid: Similar but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the use of the Fmoc group, which provides distinct advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.

Properties

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361182
Record name (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430460-38-1, 194471-85-7
Record name (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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